Lithium 4-ethylhexanoate
CAS No.: 94313-54-9
Cat. No.: VC16952970
Molecular Formula: C8H15LiO2
Molecular Weight: 150.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94313-54-9 |
|---|---|
| Molecular Formula | C8H15LiO2 |
| Molecular Weight | 150.2 g/mol |
| IUPAC Name | lithium;4-ethylhexanoate |
| Standard InChI | InChI=1S/C8H16O2.Li/c1-3-7(4-2)5-6-8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |
| Standard InChI Key | XMSZNLYHBMXYJW-UHFFFAOYSA-M |
| Canonical SMILES | [Li+].CCC(CC)CCC(=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Lithium 2-ethylhexanoate consists of a lithium cation (Li⁺) coordinated to the deprotonated carboxylate group of 2-ethylhexanoic acid. The parent acid features a six-carbon chain with an ethyl branch at the second carbon, yielding the molecular formula . The carboxylate group’s resonance stabilization enhances the compound’s stability in organic solvents, a trait critical for its industrial utility.
Physical and Chemical Properties
Key physicochemical parameters derived from experimental data include:
| Property | Value |
|---|---|
| Molecular Weight | 150.144 g/mol |
| Boiling Point | 228°C at 760 mmHg |
| Flash Point | 116.6°C |
| Solubility in Water | Soluble |
| Vapor Pressure | 0.027 mmHg at 25°C |
| Appearance | Off-white powder |
The compound’s solubility in polar aprotic solvents (e.g., dimethylformamide) and limited water solubility make it ideal for homogeneous catalysis . Its low vapor pressure minimizes inhalation hazards under standard conditions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Lithium 2-ethylhexanoate is synthesized via neutralization of 2-ethylhexanoic acid with lithium hydroxide or lithium carbonate:
The reaction typically proceeds in anhydrous toluene under reflux, yielding high-purity product after vacuum distillation .
Industrial Manufacturing
Industrial processes optimize for scalability and cost-efficiency, employing continuous-flow reactors to maintain stoichiometric control. Post-synthesis purification involves recrystallization from ethanol or hexane to remove residual acids and lithium salts, achieving >98% purity for commercial grades .
Applications in Industry and Research
Catalysis
Lithium 2-ethylhexanoate serves as a precursor in cross-coupling reactions, facilitating carbon-carbon bond formation in pharmaceutical intermediates. Its weak Lewis acidity enables selective activation of substrates without side reactions, a feature exploited in asymmetric synthesis.
Polymer Stabilization
In polymer chemistry, the compound acts as a thermal stabilizer for polyvinyl chloride (PVC), scavenging hydrochloric acid generated during degradation. This application leverages its high thermal stability (decomposition >200°C) and compatibility with organic polymer matrices .
Niche Uses
Emerging applications include:
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Lithium-ion battery electrolytes: Enhancing ionic conductivity in gel polymer electrolytes.
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Coordination chemistry: Serving as a ligand for transition metal complexes in catalysis.
Regulatory and Compliance Landscape
Global Regulatory Status
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TSCA Inventory: Listed for commercial use in the U.S.
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EU REACH: Registered under EC 239-657-5.
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HS Code: 2915900090 (saturated acyclic monocarboxylic acids) .
Transportation Regulations
Classified as non-hazardous for transport under CFR and IATA guidelines, though bulk shipments require secondary containment to prevent environmental release .
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